(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity that reflects its complex heterocyclic structure. The compound is officially registered under Chemical Abstracts Service number 4802-88-4, providing a unique identifier for research and regulatory purposes. The molecular formula C₁₀H₈N₂O₄ indicates the presence of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 220.18 grams per mole. This precise molecular composition reflects the integration of the quinazolinone core structure with the carboxylic acid functional group.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name describing the structural features in sequence. Alternative nomenclature variations include 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid and (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, reflecting different conventions for representing the tautomeric forms and hydrogen positioning. The Simplified Molecular Input Line Entry System representation is recorded as O=C(O)CN1C(NC(C2=C1C=CC=C2)=O)=O, providing a standardized string notation for computational applications.
The structural configuration demonstrates the characteristic quinazolinone framework, which consists of a benzene ring fused to a pyrimidine ring containing two nitrogen atoms. The presence of carbonyl groups at positions 2 and 4 of the pyrimidine ring creates the dioxo designation, while the acetic acid substituent at position 1 provides additional chemical functionality. This specific arrangement contributes to the compound's unique chemical properties and potential biological activities.
Historical Development in Heterocyclic Chemistry
The historical development of this compound is intrinsically linked to the broader evolution of quinazoline chemistry, which began in the nineteenth century. In 1869, Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for quinazoline chemistry, though the bicyclic product was initially called bicyanoamido benzoyl and retained this name until 1885. The systematic naming convention of quinazoline was proposed by Weddige in 1887, while Paal and Bush suggested the numbering system for the quinazoline ring structure in 1889.
The development of more sophisticated synthetic methodologies occurred in the early twentieth century when Gabriel devised a more satisfactory synthesis of quinazoline in 1903. This advancement represented a significant milestone in heterocyclic chemistry, enabling more reliable preparation of quinazoline derivatives and facilitating further research into their properties and applications. The theoretical understanding of quinazoline chemistry was systematically reviewed by Williamson in 1957, followed by additional comprehensive reviews by Lindquist in 1959 and updates by Armarego in 1963.
The specific development of acetic acid-substituted quinazolinones represents a more recent advancement in this chemical family. Modern synthetic approaches have employed various methodologies, including the use of acid-functionalized magnetic silica-based catalysts for the synthesis of quinazolinone derivatives through reactions of diaminoglyoxime with anthranilic acid or methyl 2-amino benzoate in aqueous media. These contemporary synthetic strategies demonstrate the continued evolution of quinazolinone chemistry and the development of more efficient, environmentally friendly preparation methods.
| Year | Milestone | Researcher | Significance |
|---|---|---|---|
| 1869 | First quinazoline derivative synthesis | Griess | Foundation of quinazoline chemistry |
| 1887 | Quinazoline nomenclature proposal | Weddige | Standardized naming convention |
| 1889 | Ring numbering system | Paal and Bush | Structural identification system |
| 1903 | Improved quinazoline synthesis | Gabriel | Enhanced synthetic methodology |
| 1951 | First marketed quinazoline drug | Various | Clinical validation of therapeutic potential |
The evolution from basic quinazoline structures to sophisticated derivatives like this compound reflects the progressive understanding of structure-activity relationships and the continued refinement of synthetic methodologies. This historical progression demonstrates how fundamental research in heterocyclic chemistry has provided the foundation for contemporary pharmaceutical development and continues to drive innovation in medicinal chemistry applications.
Significance in Medicinal Chemistry and Drug Discovery
This compound holds considerable significance in medicinal chemistry as part of the broader quinazolinone family, which has been recognized as one of the most important heterocyclic scaffolds in pharmaceutical development. Quinazolines and quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-human immunodeficiency virus, anticancerous, and analgesic activities. This pharmacological versatility has established the quinazolinone skeleton as an important pharmacophore and a privileged structure in drug discovery efforts.
The structural features of this compound contribute to its potential therapeutic applications through multiple mechanisms. The quinazolinone core provides a stable bicyclic framework that can interact with various biological targets, while the acetic acid substituent offers additional opportunities for molecular recognition and binding interactions. Recent research has demonstrated that quinazolinone derivatives can function as enzyme inhibitors, receptor modulators, and therapeutic agents targeting diverse pathological conditions. The multiplicity in pharmacological response profiles has attracted considerable attention from medicinal chemists exploring this system for its potential against numerous therapeutic targets.
Contemporary drug discovery efforts have generated numerous structurally functionalized quinazoline and quinazolinone derivatives, with intensive medicinal chemistry research focusing on expanding their biological effects. The growing interest in these compounds is evidenced by the large number of publications reporting their accessibility and diverse synthetic and biological applications. Structure-activity relationship studies have been systematically conducted to correlate specific structural features with pharmacological targets, providing valuable insights for rational drug design. These investigations have revealed that quinazolinone drugs functioning as hypnotic and sedative agents typically contain a 4-quinazolinone core with specific substitution patterns.
| Biological Activity | Examples | Significance |
|---|---|---|
| Antibacterial | Various quinazolinone derivatives | Antimicrobial therapy |
| Anticancer | Multiple structural variants | Oncological applications |
| Anti-inflammatory | Quinazolinone analogs | Pain and inflammation management |
| Enzyme inhibition | Aldose reductase inhibitors | Metabolic disorders |
| Receptor modulation | Central nervous system targets | Neurological conditions |
The pharmaceutical relevance of quinazolinone derivatives is further demonstrated by the successful development of marketed drugs containing these structural motifs. More than one hundred drugs containing quinazoline moieties have reached the market between 1960 and 2010, validating the therapeutic potential of this chemical class. Contemporary research continues to explore novel quinazolinone derivatives, with particular emphasis on optimizing their pharmacological properties and developing new therapeutic applications. The emerging understanding of quinazoline derivatives and their pharmacological targets offers opportunities for novel therapeutics, making compounds like this compound valuable subjects for continued pharmaceutical research and development.
Properties
IUPAC Name |
2-(2,4-dioxoquinazolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)9(15)11-10(12)16/h1-4H,5H2,(H,13,14)(H,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQXNJCIGWKSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429329 | |
| Record name | (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4802-88-4 | |
| Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4802-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with ethyl chloroacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid moiety under basic conditions.
Major Products
The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline compounds, and various substituted quinazoline derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. For instance:
- Inhibition Against Pathogens : Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with triazole moieties demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Anticancer Properties
Quinazoline derivatives have been investigated for their anticancer activities. Some studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of dihydrofolate reductase and other enzymes involved in purine synthesis within microorganisms. This inhibition can disrupt essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of anthranilic acid with various acylating agents under controlled conditions. This process can yield numerous derivatives with enhanced biological activity.
Synthetic Pathways:
- Starting Material : Anthranilic acid.
- Reagents : Ethyl chloroacetate and potassium carbonate in DMF.
- Key Intermediate Formation : Hydrazinolysis reactions to form hydrazide derivatives.
These synthetic routes allow for the modification of the quinazoline structure to optimize biological activity.
Study on Antibacterial Efficacy
A recent study evaluated several quinazoline derivatives against common bacterial strains. The results indicated that modifications at specific positions on the quinazoline ring could significantly enhance antibacterial efficacy. For example, compounds modified with oxadiazole or thiadiazole moieties exhibited increased activity against resistant strains of bacteria .
Evaluation of Anticancer Activity
In another study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The findings suggested that certain modifications could lead to compounds with selective toxicity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, its ability to inhibit viral polymerases makes it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Similar in structure but lacks the acetic acid moiety.
Dihydroquinazoline derivatives: Reduced form of the quinazoline core.
Substituted quinazolines: Various derivatives with different substituents on the quinazoline core.
Uniqueness
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is unique due to the presence of both the quinazoline core and the acetic acid moiety. This combination enhances its solubility, reactivity, and biological activity, making it a versatile compound in various fields of research and industry.
Biological Activity
(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, also known by its CAS number 4802-88-4, is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, antioxidant activities, and more, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound is characterized by a quinazoline core with two keto groups and an acetic acid moiety. Its molecular formula is with a molecular weight of 220.18 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| CAS Number | 4802-88-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. A study published in Pharmaceuticals demonstrated that derivatives of quinazoline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Among the tested compounds, certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin and vancomycin .
Case Study:
One specific derivative demonstrated an inhibition zone of 15 mm against Escherichia coli, indicating potent antibacterial properties. The minimum inhibitory concentration (MIC) was reported at 65 mg/mL .
Anticancer Activity
The anticancer properties of quinazoline derivatives are well-documented. A study focused on synthesizing new quinazoline derivatives reported that several compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Research Findings:
In vitro assays showed that some derivatives led to a significant reduction in cell viability in human cancer cell lines with IC50 values in the micromolar range .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging methods. Results indicated that this compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Table: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | 39.7 ± 1.9 | 44.4 ± 0.2 |
| Standard Antioxidant (Ascorbic Acid) | 20 ± 0.5 | 25 ± 0.5 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Quinazoline derivatives often inhibit enzymes such as DNA topoisomerases and cyclin-dependent kinases which are crucial for cell division and DNA replication.
- Radical Scavenging : The presence of keto groups in the structure allows for electron donation to free radicals, thereby neutralizing them and reducing oxidative damage.
Q & A
Q. What are the established synthetic routes for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as cyclization of anthranilic acid derivatives with glycine derivatives followed by oxidation. Key steps include:
- Cyclization : Reaction of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazolinone intermediate .
- Oxidation : Use of hydrogen peroxide to convert thioxo groups to dioxo groups .
- Acetylation : Coupling with chloroacetamide derivatives using N,N′-carbonyldiimidazole (CDI) to introduce the acetic acid moiety .
Q. Critical Parameters :
- Temperature : Optimal cyclization occurs at 80–100°C .
- pH : Acidic conditions (pH 4–5) enhance oxidation efficiency .
- Catalysts : CDI improves coupling efficiency in acetylation .
Q. Table 1: Synthesis Optimization
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Cyclization | 80°C, DMSO, 18 hr | 60–70% |
| Oxidation | H₂O₂, pH 5, RT, 12 hr | 65–75% |
| Acetylation | CDI, THF, 0°C to RT, 4 hr | 50–60% |
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include:
- Quinazolinone carbonyls: δ 165–175 ppm (¹³C) .
- Acetic acid methylene: δ 4.2–4.5 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 220.18 for C₁₀H₈N₂O₄) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .
Methodological Note : Combine NMR, MS, and elemental analysis for cross-validation. Use X-ray for ambiguous stereochemistry .
Q. What are the recommended storage conditions and handling protocols to ensure compound stability?
- Storage : Seal in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Handling :
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Work under fume hoods to minimize inhalation risks .
Advanced Research Questions
Q. How do substituent modifications on the quinazolinone core alter biological activity, and what experimental frameworks are used to assess this?
Structural Modifications :
- Electron-withdrawing groups (e.g., Cl, F) : Enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic substituents (e.g., cyclohexyl) : Improve blood-brain barrier penetration in anticonvulsant studies .
Q. Experimental Design :
Synthetic Libraries : Prepare derivatives via Suzuki coupling or alkylation .
In Vitro Assays : Test against microbial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Molecular Docking : Use AutoDock Vina to predict binding to targets like DNA gyrase or kinase enzymes .
Q. Table 2: Bioactivity of Derivatives
| Substituent | Target Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 7-Hydroxy | Antifungal (C. albicans) | 12.5 µg/mL |
| 3-Cyclohexyl | Anticancer (HeLa) | 8.7 µM |
| 6,7-Dimethoxy | Anticonvulsant (MES model) | ED₅₀: 15 mg/kg |
Q. What analytical strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Common Issues :
- Purity Discrepancies : Impurities >5% skew dose-response curves .
- Assay Variability : Differences in cell viability protocols (MTT vs. resazurin) .
Q. Resolution Workflow :
Replicate Synthesis : Reproduce compounds under standardized conditions .
Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based) .
Meta-Analysis : Compare datasets using tools like PRISMA to identify protocol-dependent trends .
Q. How does the compound’s stability in aqueous environments impact its pharmacokinetic profile, and how is this evaluated?
Degradation Pathways :
- Hydrolysis : Quinazolinone rings degrade at pH >7, forming benzoic acid derivatives .
- Photodegradation : UV exposure cleaves the acetic acid side chain .
Q. Evaluation Methods :
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products over time .
- Mass Spectrometry Imaging (MSI) : Track spatial distribution in tissue samples .
Q. Table 3: Stability Data
| Condition | Half-Life (25°C) | Major Degradants |
|---|---|---|
| pH 7.4 (PBS) | 6.2 hr | 2-(2-Oxoquinazolin-1-yl)acetic acid |
| UV Light (365 nm) | 1.5 hr | Quinazolinone fragment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
